西酞普兰-d6 N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

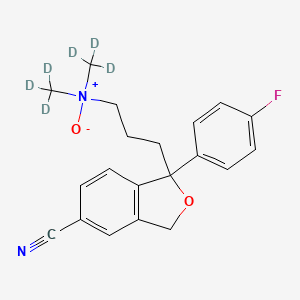

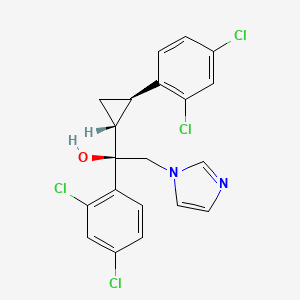

Citalopram-d6 N-Oxide is a deuterium-labeled analog of Citalopram . Citalopram is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor .

Molecular Structure Analysis

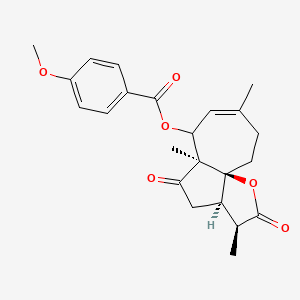

The molecular formula of Citalopram-d6 N-Oxide is C20H15D6FN2O2 . The molecular weight is 346.43 .Chemical Reactions Analysis

Citalopram, the parent compound of Citalopram-d6 N-Oxide, undergoes thermal degradation in a single step after melting at 189.3 °C . The decomposition is suggested to occur via HBr, dimethylamine, and fluorobenzene . Citalopram oxidation was also examined during sodium hypochlorite (NaOCl) and chlorine dioxide (ClO2) chlorination processes .科学研究应用

降解和环境存在

在模拟阳光下对西酞普兰(一种广泛用于治疗焦虑和控制障碍的选择性血清素再摄取抑制剂)进行降解的研究已将西酞普兰 N-氧化物确定为一种次要光产物。这表明西酞普兰及其降解产物(包括西酞普兰 N-氧化物)在各种溶液中表现出稳定性,但可能会在一定程度上消散在天然水中,表明具有环境影响 (Kwon & Armbrust, 2005)。另一项研究评估了使用臭氧化、ClO2 氧化、紫外线照射和芬顿氧化等水处理技术对西酞普兰的归趋。结果发现,这些处理可以显着降低西酞普兰浓度,并且在转化产物中鉴定了西酞普兰 N-氧化物,突出了其环境持久性和处理方法的有效性 (Hörsing et al., 2012)。

分析检测和药代动力学研究

外消旋西酞普兰及其代谢物(包括西酞普兰 N-氧化物)在人尿液中的对映体筛选展示了手性分离和检测技术的方法学进步。这对于药代动力学研究和了解西酞普兰的代谢途径至关重要,为其疗效和安全性提供了见解 (Berzas-Nevado et al., 2006)。另一项研究重点是开发一种新型西酞普兰电位膜传感器,用于测定其在药物制剂和尿液中的含量。这项研究强调了准确、精密和简单的方法对于检测西酞普兰及其代谢物(包括 N-氧化物)的重要性,以确保质量控制和临床监测 (Faridbod et al., 2020)。

作用机制

Target of Action

Citalopram-d6 N-Oxide is a deuterium-labeled analog of Citalopram . The primary target of Citalopram is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter is responsible for the reuptake of serotonin from the synaptic cleft . Citalopram enhances serotonergic transmission through the inhibition of serotonin reuptake .

Mode of Action

Citalopram selectively inhibits serotonin reuptake in the presynaptic neurons . This inhibition is primarily due to the S-enantiomer of Citalopram . It has minimal effects on norepinephrine or dopamine . It also displays little to no affinity for serotonin, dopamine, adrenergic, histamine, GABA, or muscarinic receptor subtypes .

Biochemical Pathways

Citalopram and its N-demethylated metabolites exist as racemic compounds . In vitro and in vivo tests showed that the effects of Citalopram and N-demethylcitalopram are mainly due to the S-enantiomers: S-citalopram and S-demethylcitalopram . In their in vitro inhibition of serotonin uptake, S-citalopram and S-demethylcitalopram are 167 and 6.6 times more potent, respectively, than the R-enantiomers .

Pharmacokinetics

Citalopram is rapidly absorbed after oral administration, with peak plasma levels observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . Due to its high lipophilicity, Citalopram has a high bioavailability of approximately 80% after oral administration . Approximately 12 to 23% of an oral dose of Citalopram is excreted as unchanged Citalopram in the urine, and approximately 10% is excreted in the feces .

Result of Action

The result of Citalopram’s action is the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin . This leads to an increase in serotonin concentrations in the synaptic cleft, enhancing serotonin signaling .

Action Environment

The action of Citalopram can be influenced by environmental factors. For instance, in the aquatic environment, Citalopram oxidation was examined during sodium hypochlorite (NaOCl) and chlorine dioxide (ClO2) chlorination processes . This is because conventional wastewater treatment plants cannot remove Citalopram effectively .

安全和危害

属性

IUPAC Name |

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)

![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)